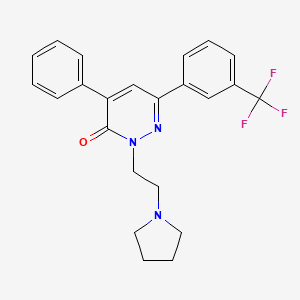
Ridaflone
描述
Ridaflone is a compound with the molecular formula C23H22F3N3O and a molecular weight of 413.44 . It is also known by other synonyms such as 4-Phenyl-2-[2-(1-pyrrolidinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone . It is a diaryl pyridazinone-based compound with analgesic properties .
Molecular Structure Analysis
The molecular structure of Ridaflone can be analyzed using various techniques such as X-ray diffraction, electron diffraction, or mass spectrometry . These methods can provide detailed information about the arrangement of atoms within the molecule and its three-dimensional shape.
Physical And Chemical Properties Analysis
Ridaflone has a predicted boiling point of 520.9±60.0 °C and a predicted density of 1.26±0.1 g/cm3 . Its pKa is predicted to be 8.82±0.20 .
科学研究应用
Antitumor Activity in Sarcomas and Endometrial Cancer
Ridaflone, known for inhibiting the mammalian target of rapamycin (mTOR), has demonstrated significant antitumor activity in advanced sarcomas and endometrial cancer. Clinical studies have shown that ridaflone can lead to progression-free survival and is generally well tolerated, with manageable adverse events, primarily in the context of sarcoma and endometrial cancer treatment. This highlights its potential as a therapeutic agent in these areas (Chawla et al., 2012; Colombo et al., 2013; Squillace et al., 2011).
Role in Maintenance of Disease Control in Advanced Sarcomas
A large randomized placebo-controlled phase III trial evaluated ridaflone's role in maintaining disease control in advanced sarcomas. The findings suggest that ridaflone delays tumor progression to a statistically significant degree in patients with metastatic sarcoma who experienced benefits from prior chemotherapy. This study provides a foundation for further improving control of sarcomas (Demetri et al., 2013).
Preclinical Evaluation in Sarcoma and Endometrial Cancer Models
Preclinical models of sarcoma and endometrial cancer have been used to explore molecular correlates of sensitivity to ridaflone. These studies suggest novel potential predictive biomarkers of sensitivity to an mTOR inhibitor based on cell-cycle status, underscoring the promise of ridaflone as a single agent or in combination treatment of these tumor types (Squillace et al., 2011).
Broad Antitumor Activity and Intermittent Dosing Regimens
Ridaflone exhibits broad antitumor activity across various human tumor types. The study has shown that ridaflone has potent inhibitory effects on cell growth, division, metabolism, and angiogenesis. Intermittent dosing schedules have been explored to optimize antitumor activity while minimizing systemic effects, highlighting the drug's versatile application in cancer treatment (Rivera et al., 2011).
Pediatric Applications in Advanced Solid Tumors
The safety, pharmacokinetics, and antitumor activity of oral ridaflone have been evaluated in children with advanced solid tumors. These studies indicate that ridaflone is orally bioavailable and well-tolerated in pediatric patients, with a potential for combination therapy in pediatric malignancies (Pearson et al., 2016; Gore et al., 2013).
Combination with Other Therapeutic Agents
Combining ridaflone with other therapeutic agents like paclitaxel and anti-IGF1R antibody (dalotuzumab) has been explored. These combinations have demonstrated enhanced pathway inhibition and antitumor activity, justifying further development of ridaflone in combination therapies for various malignancies (Di Cosimo et al., 2014; Sessa et al., 2010).
属性
IUPAC Name |
4-phenyl-2-(2-pyrrolidin-1-ylethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O/c24-23(25,26)19-10-6-9-18(15-19)21-16-20(17-7-2-1-3-8-17)22(30)29(27-21)14-13-28-11-4-5-12-28/h1-3,6-10,15-16H,4-5,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKQYACHMVOFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946078 | |
| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ridaflone | |
CAS RN |
23419-43-4 | |
| Record name | Ridaflon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023419434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenyl-2-[2-(pyrrolidin-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIDAFLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4OA2THZ0C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



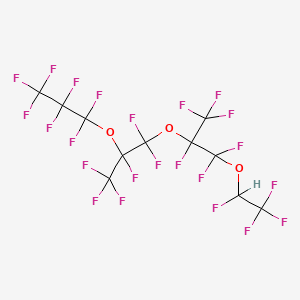
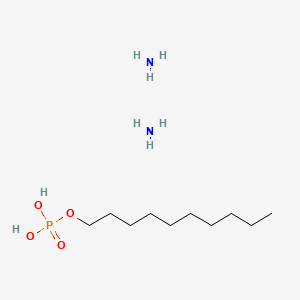
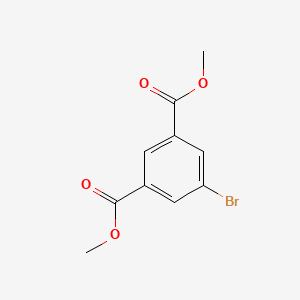
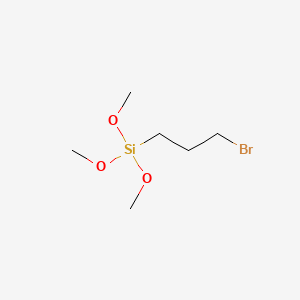
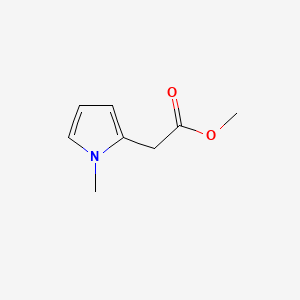
![1,3-Bis[3-(dimethylamino)propyl]urea](/img/structure/B1330001.png)
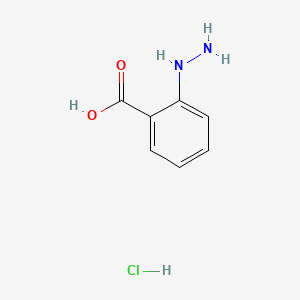

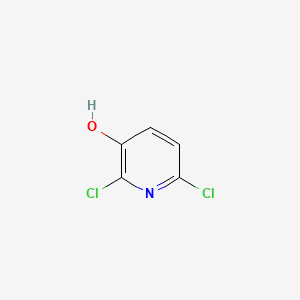
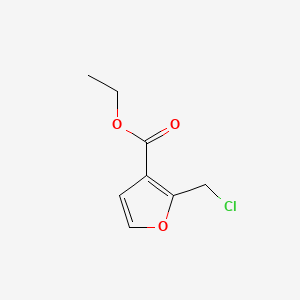
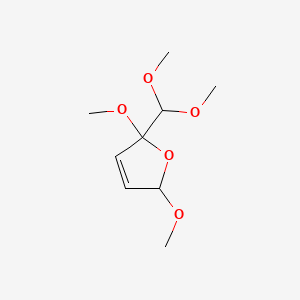

![1-Heptanone, 1-[1,1'-biphenyl]-4-yl-](/img/structure/B1330013.png)
